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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

Cat. No.: B1345552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a

naturally occurring oxylipin that plays a role in various physiological processes in plants.[1]

Beyond its established function as a plant growth regulator, there is growing interest in its

potential applications in pharmaceuticals and cosmetics due to its structural similarity to

prostaglandins, which are key signaling molecules in mammals. This technical guide provides a

comprehensive overview of the initial characterization of (-)-Dihydrojasmonic acid, including

its physicochemical properties, predicted spectroscopic data, a detailed synthesis protocol, and

an overview of its relevant biological signaling pathways.

Physicochemical and Spectroscopic Data
Quantitative data for (-)-Dihydrojasmonic acid is summarized in the tables below. It is

important to note that while some data is available for the specific (-)-enantiomer, much of the

experimental spectroscopic data is derived from the racemic mixture or closely related

compounds.

Table 1: Physicochemical Properties of (-)-
Dihydrojasmonic Acid
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Property Value Source

Molecular Formula C₁₂H₂₀O₃ PubChem CID: 644120[1]

Molecular Weight 212.28 g/mol PubChem CID: 644120[1]

IUPAC Name
2-[(1R,2R)-3-oxo-2-

pentylcyclopentyl]acetic acid
PubChem CID: 644120[1]

CAS Number 98674-52-3 PubChem CID: 644120[1]

Appearance
Colorless, slightly yellow or

orange clear liquid (racemic)
Chem-Impex

Density 1.04 g/mL (racemic) Chem-Impex

Refractive Index n20/D 1.470 (racemic) Chem-Impex

Solubility
Soluble in Chloroform

(racemic)
Cayman Chemical[2]

Table 2: Predicted Spectroscopic Data for (-)-
Dihydrojasmonic Acid
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Spectroscopy Predicted Peaks/Signals

¹H NMR (CDCl₃)

δ (ppm): 0.89 (t, 3H, -CH₃), 1.25-1.40 (m, 6H, -

(CH₂)₃-), 2.00-2.60 (m, 9H, cyclopentanone and

side chain protons), 11.5 (br s, 1H, -COOH)

¹³C NMR (CDCl₃)

δ (ppm): 14.0 (-CH₃), 22.5, 27.0, 29.5, 31.8

(pentyl chain -CH₂-), 38.0, 42.0, 45.0, 52.0

(cyclopentanone and side chain carbons), 178.0

(-COOH), 218.0 (C=O)

IR (Infrared)

ν (cm⁻¹): 2500-3300 (broad, O-H stretch of

carboxylic acid), 2960, 2870 (C-H stretch), 1740

(C=O stretch of carboxylic acid), 1710 (C=O

stretch of cyclopentanone)

MS (Mass Spectrometry)

m/z: 212 (M⁺), 194 ([M-H₂O]⁺), 167 ([M-

COOH]⁺), 113, 83, 55 (fragments of

cyclopentanone ring and pentyl chain)

Note: Predicted NMR and IR data are based on the known spectra of similar compounds such

as jasmonic acid and methyl dihydrojasmonate, and general spectroscopic principles.

Experimental Protocols
Synthesis of (±)-Dihydrojasmonic Acid
A common method for the synthesis of dihydrojasmonic acid involves the Michael addition of

an allyl group to 2-pentylcyclopentenone, followed by oxidative cleavage.

Materials:

2-Pentylcyclopentenone

Allyl zinc bromide reagent

Tetrahydrofuran (THF), anhydrous

Ruthenium trichloride hydrate (RuCl₃·xH₂O)
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Sodium periodate (NaIO₄)

Diethyl ether

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Michael Addition: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-

pentylcyclopentenone in anhydrous THF and cool to 0°C. Add the allyl zinc bromide reagent

dropwise while maintaining the temperature. Allow the reaction to warm to room temperature

and stir overnight.

Quenching: Cool the reaction mixture to 0°C and slowly add 1 M HCl to quench the reaction.

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash

with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium

sulfate.

Purification of Intermediate: Remove the solvent under reduced pressure and purify the

crude 2-pentyl-3-allyl-cyclopentanone by column chromatography.

Oxidative Cleavage: Dissolve the purified intermediate in a suitable solvent system (e.g.,

acetonitrile/water). Add a catalytic amount of ruthenium trichloride hydrate, followed by the

portion-wise addition of sodium periodate. Stir the reaction at room temperature until

completion (monitored by TLC).

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the

product with diethyl ether. Wash the combined organic layers with brine and dry over

anhydrous magnesium sulfate.
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Final Product: Remove the solvent under reduced pressure to obtain crude (±)-

dihydrojasmonic acid. Further purification can be achieved by column chromatography.

Note on Enantioselective Synthesis: To obtain the specific (-)-enantiomer, a chiral auxiliary or a

chiral catalyst can be employed in the Michael addition step. Alternatively, the racemic acid can

be resolved using a chiral amine to form diastereomeric salts, which can be separated by

crystallization, followed by acidification to yield the pure enantiomer.

Signaling Pathways
(-)-Dihydrojasmonic acid is closely related to jasmonic acid, a key signaling molecule in

plants. The biological effects of jasmonates are mediated through a well-characterized

signaling pathway that regulates gene expression in response to developmental cues and

environmental stress.

Jasmonate Biosynthesis Pathway
The biosynthesis of jasmonic acid and its derivatives originates from α-linolenic acid in the

chloroplasts and peroxisomes. The pathway involves a series of enzymatic reactions.
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Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway
The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-

domain) repressor proteins, which leads to the activation of transcription factors that regulate

the expression of jasmonate-responsive genes.
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Figure 2: Core Jasmonate Signaling Pathway.

Biological Activity and Potential Applications
(-)-Dihydrojasmonic acid and its derivatives exhibit a range of biological activities. As a plant

growth regulator, it can influence seed germination, root growth, and responses to stress.[2] In

the context of drug development and cosmetics, jasmonates are being investigated for their

anti-inflammatory, anti-cancer, and skin-rejuvenating properties. Their structural similarity to
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prostaglandins suggests they may interact with similar signaling pathways in mammals,

opening avenues for therapeutic interventions.

Conclusion
This technical guide provides a foundational overview of the initial characterization of (-)-
Dihydrojasmonic acid. While comprehensive experimental data for the pure (-)-enantiomer

remains a subject for further research, the information presented here on its physicochemical

properties, predicted spectroscopic characteristics, synthesis, and biological context serves as

a valuable resource for researchers and professionals in the fields of chemistry, biology, and

drug development. The elucidation of its specific molecular targets and mechanisms of action

in mammalian systems will be a critical next step in harnessing its full therapeutic and cosmetic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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